molecular formula C14H29F B1294296 1-Fluorotetradecane CAS No. 593-33-9

1-Fluorotetradecane

Cat. No. B1294296
CAS RN: 593-33-9
M. Wt: 216.38 g/mol
InChI Key: YRDSYPITPPQNED-UHFFFAOYSA-N
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Description

1-Fluorotetradecane is a fluorinated hydrocarbon, a class of compounds where hydrogen atoms in hydrocarbons are replaced with fluorine atoms. This substitution significantly alters the physical and chemical properties of the molecule, making fluorocarbons distinct from their hydrocarbon analogs in terms of reactivity and applications .

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of specialized reagents that can introduce fluorine atoms into organic molecules. For instance, fluorotetraphenylbismuth has been used for the alpha-phenylation of carbonyl compounds, demonstrating the potential of organobismuth(V) compounds in the synthesis of fluorinated molecules . Similarly, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been reported as a novel fluorinating agent with high thermal stability and resistance to hydrolysis, capable of converting various functional groups to their fluorinated counterparts .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be quite distinct from their non-fluorinated counterparts. For example, the bismuth center in fluorotetraphenylbismuth adopts a distorted trigonal bipyramidal geometry, which is stable and maintains its amphiphilic property . In the case of fluorinated graphene, the structure and properties scale with fluorine coverage, affecting mechanical strength and electronic properties .

Chemical Reactions Analysis

Fluorinated compounds exhibit unique reactivity patterns due to the strong carbon-fluorine bond. For example, the reactivity of saturated fluorocarbons under mild conditions has been explored, leading to the transformation of perfluorodecalin to known host molecules by arenethiolate nucleophiles . The synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate demonstrates the ability of fluorinated reagents to effect electrophilic aromatic substitution .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into organic molecules imparts unique physical and chemical properties. Fluorocarbons are known for their high thermal stability, chemical inertness, and distinctive reactivity compared to hydrocarbons . The presence of fluorine can also influence the conformational behavior of molecules, as seen in multi-vicinal fluoroalkanes . Additionally, the synthesis of 1-fluorosilatrane has provided insights into the strong Si-F bond and the molecular structure of fluorinated silatranes .

Scientific Research Applications

  • Fluorescence Sensors and Imaging : Fluorescence-based sensors and imaging techniques are extensively used in scientific research. A study by Jung et al. (2009) discusses the development of a coumarin-based fluorogenic probe for detecting Cu(2+) ions in biological systems (Jung et al., 2009). Similarly, Bruchez et al. (1998) describe the use of semiconductor nanocrystals as fluorescent probes in biological staining and diagnostics, demonstrating their superiority in certain aspects compared to conventional fluorophores (Bruchez et al., 1998).

  • Synthetic Polymer Studies : Fluorimetry has valuable applications in the study of synthetic polymers. Morawetz (1979) explains how these techniques can reveal the heterogeneous distribution of species in polymer systems, especially in solutions of polyelectrolytes (Morawetz, 1979).

  • Magnetic Solid Phase Extraction : Gao et al. (2012) discuss the use of magnetic one-dimensional polyaniline in the extraction of fluoroquinolones in honey samples. This study demonstrates the versatility of fluorine-containing compounds in analytical chemistry (Gao et al., 2012).

  • Fluorescent Amino Acids in Chemical Biology : Cheng et al. (2020) review advances in the design and synthesis of fluorescent amino acids, highlighting their application in biological studies. Fluorescent amino acids are used as building blocks for labeling peptides and proteins without disrupting their native properties (Cheng et al., 2020).

  • Photostable Fluorescence Imaging : Allard et al. (2019) report on encapsulating organic dyes inside boron nitride nanotubes for photostable fluorescence imaging. This technology suggests reduced toxicity and exceptional chemical robustness, beneficial for in vivo monitoring (Allard et al., 2019).

  • Biochemical and Biophysical Applications : Lakowicz (2001) discusses radiative decay engineering in fluorescence spectroscopy, a technique with significant implications in biochemistry and molecular biology. This method involves modifying the emission of fluorophores by altering their radiative decay rates (Lakowicz, 2001).

properties

IUPAC Name

1-fluorotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29F/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDSYPITPPQNED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880875
Record name tetradecane, 1-fluoro-
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Molecular Weight

216.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluorotetradecane

CAS RN

593-33-9, 73180-09-3
Record name 1-Fluorotetradecane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluorotetradecane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorotetradecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073180093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tetradecane, 1-fluoro-
Source EPA DSSTox
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Record name Fluorotetradecane
Source European Chemicals Agency (ECHA)
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Record name 1-fluorotetradecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
Y Xie, AL May, G Chen, LP Brown… - Environmental …, 2022 - ACS Publications
… (38) This strain was reported to grow with 1-fluorotetradecane without fluoride release, and FA(14:0)-F 1 was the only fluorinated FA detected in lipid extracts representing no more than …
Number of citations: 7 pubs.acs.org
A Nordon, RK Harris, L Yeo, KDM Harris - Chemical Communications, 1997 - pubs.rsc.org
… 1-fluorotetradecane [FH2C(CH2)12CH3] ‘guest’ the molecules within the crystalline urea tunnel structure3 in 1-fluorotetradecane… resonances for CH2F in 1-fluorotetradecane–urea may …
Number of citations: 17 pubs.rsc.org
JTG Hamilton, WC McRoberts, MJ Larkin… - …, 1995 - microbiologyresearch.org
… The sole fluorofatty acid detected in 1fluorotetradecane-grown cells was the C,, : compound and … rbodocbrozts on 1fluorotetradecane may be attributable to the absence of significant …
Number of citations: 13 www.microbiologyresearch.org
A Nordon - 1997 - etheses.dur.ac.uk
… For the 1-fluorotetradecane/urea inclusion compound, an approach involving a combination … used to probe the dynamics of the 1-fluorotetradecane/urea inclusion compound. Using the …
Number of citations: 2 etheses.dur.ac.uk
B Brož, A Marek - Journal of Labelled Compounds and …, 2019 - Wiley Online Library
… In the reaction between FLP- 2 H 2 and 1-fluorotetradecane ([F]-1), where a ratio of 2:1 were … labeling concept, we decided to test 1-fluorotetradecane as a model substrate under the …
MC Gagnon, B Turgeon, JD Savoie… - Organic & …, 2014 - pubs.rsc.org
… 2%) of the inseparable regioisomer, 2-bromo-1-fluorotetradecane. Formation of acetate 18 using potassium acetate followed by hydrolysis under basic conditions produced alcohol 19. …
Number of citations: 14 pubs.rsc.org
AK Johri, M Yalpani, DL Kaplan - Biochemical engineering journal, 2003 - Elsevier
… -bromo- and 1-iodohexadecane, 75, 90 and 81%, respectively, were substituted by the corresponding halogen, but only 1% of the fatty acids present after growth on 1-fluorotetradecane …
Number of citations: 4 www.sciencedirect.com
R McLaughlin - 2009 - ntrs.nasa.gov
… of diluted 1-fluorotetradecane, also performed well. The diluted 1 fluorotetradecane offers … This is due to the phase separation that occurs between ethanol and 1 -fluorotetradecane at …
Number of citations: 1 ntrs.nasa.gov
J Guimond-Tremblay, MC Gagnon… - Organic & …, 2012 - pubs.rsc.org
… 10% of an unexpected isomer, 4-benzyloxy-1-fluorotetradecane (9) and a possible mechanism for its formation is shown in Fig. 2. Upon activation of the alcohol (5) with DAST, two …
Number of citations: 17 pubs.rsc.org
J Chu, X Han, CE Kefalidis, J Zhou… - Journal of the …, 2014 - ACS Publications
… , 1 H and 19 F NMR monitoring showed that reactions of complex 1/BBN–CH 2 CH 2 t Bu with fluoro-substituted alkanes, such as fluorocyclohexane and 1-fluorotetradecane, at room …
Number of citations: 65 pubs.acs.org

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